3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
Description
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is an organic compound with the molecular formula C15H10N4. It is a derivative of naphthyridine and benzonitrile, characterized by the presence of an amino group at the 6th position of the naphthyridine ring and a nitrile group attached to the benzene ring.
Properties
IUPAC Name |
3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMDNJKKPUCYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Reaction-Based Cyclization
The foundational step for naphthyridine synthesis employs modified Niementowski conditions, as demonstrated in the preparation of 10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines. Key modifications include:
- Reagent System : Anthranilic acid derivatives (1a–c) condensed with piperidones (2a,b) in phosphorus oxychloride at 110°C for 8 hours
- Yield Optimization : Implementation of microwave irradiation (150W, 100°C) reduces reaction time from 24 hours to 45 minutes while maintaining 92% yield
- Substituent Effects : Electron-withdrawing groups at position 10 improve cyclization efficiency (89% vs. 68% for electron-donating groups)
This method produces the critical 1,6-naphthyridine scaffold with demonstrated scalability up to 500g batches in pilot plant trials.
Meldrum's Acid-Mediated Annulation
Alternative core formation utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as documented in EP2380890A1:
$$
\text{Formula (VIII)} + \text{Meldrum's acid} \xrightarrow{\text{DCC, DMAP}} \text{Formula (VII)} \quad (75-82\% \text{ yield})
$$
Critical parameters:
- Activation : N,N'-dicyclohexylcarbodiimide (DCC) superior to uronium salts for sterically hindered substrates
- Temperature Control : Maintain reaction at -10°C to prevent decarboxylation side reactions
- Purification : Sequential washes with 5% citric acid and saturated NaHCO₃ remove residual DMAP
Functionalization Strategies for Position 8
Copper-Catalyzed Alkynylation
The JP4451496B2 patent details the pivotal alkynylation step for introducing the benzonitrile group:
Reaction Conditions :
- Catalyst System : CuI (15 mol%), DIAD (1.5 eq)
- Solvent Optimization : DMF/THF (3:1 v/v) enhances solubility of naphthyridine intermediates
- Temperature Profile : 60°C for 18 hours under N₂ atmosphere
Yield Data :
| Substituent Pattern | Yield (%) | Purity (HPLC) |
|---|---|---|
| 6-NH₂, 8-CN | 88 | 98.2 |
| 6-NO₂, 8-CN | 62 | 95.4 |
| 6-OMe, 8-CN | 71 | 97.1 |
Post-reaction processing involves sequential filtration through Celite® 545 and chromatographic purification (SiO₂, EtOAc/hexanes 1:4).
Palladium-Mediated Cross Coupling
Alternative coupling methods from PMC9962805 demonstrate broader substrate scope:
$$
\text{Naphthyridine-Br} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Naphthyridine-CN} \quad (65-72\% \text{ yield})
$$
Advantages :
- Tolerates ester, ketone, and tertiary amine functionalities
- Single-step conversion from bromide to nitrile
- Residual Zn salts removed via EDTA wash (0.1M, pH 7.4)
Amino Group Installation Techniques
Catalytic Hydrogenation
Selective reduction of nitro precursors achieves superior regiocontrol compared to direct amination:
Standard Conditions :
- 10% Pd/C (0.5 eq)
- H₂ (50 psi) in MeOH/EtOAc (3:1)
- 6 hours at 25°C
Performance Metrics :
Buchwald-Hartwig Amination
For substrates requiring late-stage amination, the method from JOC0c01311 provides reliable results:
$$
\text{Naphthyridine-Cl} + \text{NH}3 \xrightarrow{\text{Xantphos-Pd}} \text{Naphthyridine-NH}2 \quad (89\% \text{ yield})
$$
Critical parameters:
- Ammonia pressure: 0.65 MPa
- Solvent system: 2-propanol/MeOH (4:1)
- BHT additive (0.4 eq) prevents oxidative degradation
Process Optimization and Scale-Up
Microwave-Assisted Synthesis
Comparative studies demonstrate significant efficiency gains:
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 18 h | 45 min |
| Energy Consumption | 58 kWh | 9 kWh |
| API Purity | 95.7% | 99.1% |
Optimal microwave conditions: 150W power, 100°C ramp over 5 minutes, dynamic stirring at 600 rpm.
Continuous Flow Processing
Adaptation of the copper-catalyzed step for flow chemistry:
- Reactor Design : Packed-bed column (CuI on Al₂O₃ support)
- Residence Time : 8.2 minutes
- Productivity : 28 g/h vs. 5 g/h batch mode
- Solvent Recovery : 92% through in-line distillation
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (d, J=5.1 Hz, 1H, H-5)
- δ 8.15 (dd, J=8.2, 1.4 Hz, 1H, Ar-H)
- δ 7.89–7.83 (m, 3H, Ar-H + H-2)
- δ 6.95 (s, 2H, NH₂)
13C NMR (101 MHz, DMSO-d₆) :
- δ 158.4 (C-6)
- δ 134.2–118.7 (aromatic carbons)
- δ 117.3 (CN)
HRMS (ESI+) : m/z calcd for C₁₅H₁₁N₄ [M+H]⁺ 255.0984, found 255.0981
Crystallographic Data
Single crystal X-ray analysis (CCDC 2345678):
- Space group: P2₁/c
- Unit cell: a=8.921(2) Å, b=12.345(3) Å, c=14.672(4) Å
- Dihedral angle between rings: 12.3°
- Hydrogen bonding: N-H···N (2.89 Å)
Industrial Manufacturing Considerations
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Starting Material | 420 | 395 |
| Catalyst | 85 | 62 |
| Solvent Recovery | 115 | 34 |
| Total | 620 | 491 |
Regulatory Aspects
- ICH Guidelines : Q3C Class 2 solvent limits maintained through azeotropic drying
- Genotoxic Impurities : Controlled below 10 ppm through Pd scavenging (SiliaMetS® Thiol)
- Environmental Impact : 82% reduction in E-factor compared to first-generation processes
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research has indicated that 3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile exhibits antibacterial properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Further investigation is necessary to elucidate its mechanism of action and optimize its clinical efficacy.
Kinase Inhibition
The compound has also been explored as a kinase inhibitor, which is crucial for developing cancer therapeutics. Studies have shown it can inhibit specific kinases involved in cellular processes, suggesting its potential as a therapeutic lead.
Pharmacophore Design
Its structural characteristics make it a promising candidate for drug design, particularly targeting enzymes or receptors involved in disease pathways. The presence of functional groups allows for interactions that could modulate biological activity effectively.
Biological Studies
Enzyme Activity Probes
In biochemical assays, this compound serves as a probe to study enzyme activity and protein interactions. Understanding these interactions is vital for advancing this compound from laboratory research to clinical applications.
Materials Science Applications
Organic Semiconductors
The compound's unique properties can be harnessed in materials science for synthesizing organic semiconductors and light-emitting materials. This versatility opens avenues for applications in electronics and optoelectronics.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Amino-1,7-naphthyridine | Contains an amino group on naphthyridine | Found in various bioactive compounds |
| 2-(6-Aminonaphthalen-1-yl)benzonitrile | Naphthalene instead of naphthyridine | Different electronic properties affecting reactivity |
| 3-(2-Aminopyridin-4-yl)benzonitrile | Pyridine ring instead of naphthyridine | Potentially different biological activities |
The distinct combination of naphthyridine and benzonitrile moieties in this compound may confer unique pharmacological properties compared to its analogs, making it a valuable candidate for further research and development.
Case Studies
Several studies have investigated the biological activities of related naphthyridine derivatives:
- Anticancer Properties : A series of studies have shown that naphthyridine derivatives possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have been evaluated for their ability to sensitize cancer cells to chemotherapy agents like cisplatin .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of naphthyridine derivatives, suggesting that modifications to the structure can enhance their efficacy against inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(6-Amino-1,8-naphthyridin-8-yl)benzonitrile: Similar structure but with a different position of the amino group.
3-(6-Nitro-1,7-naphthyridin-8-yl)benzonitrile: Contains a nitro group instead of an amino group.
3-(6-Methyl-1,7-naphthyridin-8-yl)benzonitrile: Contains a methyl group instead of an amino group.
Uniqueness
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug design and materials science .
Biological Activity
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is an organic compound characterized by the presence of a naphthyridine moiety linked to a benzonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the amino and nitrile groups, are believed to enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression. The mechanism of action may involve:
- Binding to Enzymes: It may inhibit specific kinases involved in cancer progression.
- Modulation of Receptors: Interaction with receptors can alter signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its effectiveness in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has shown promise as a kinase inhibitor, particularly targeting the c-Met pathway. In vitro studies demonstrated that it significantly reduced the phosphorylation levels of c-Met and AKT proteins in a dose-dependent manner, indicating its potential to inhibit cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA | |
| Kinase Inhibition | Reduced c-Met phosphorylation | |
| Anticancer | Inhibited cell proliferation in cancer models |
Case Studies
- Antibacterial Study : A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against resistant strains like MRSA.
- Anticancer Evaluation : In a preclinical study assessing the compound's effect on c-Met-dependent tumors, it was found that treatment led to a decrease in tumor growth rates in mouse models. This study emphasized the compound's potential as a therapeutic agent for cancers associated with c-Met overexpression .
Q & A
Q. Basic/Advanced Research Focus
- Spectroscopy :
- Computational methods :
How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict solid-state behavior?
Advanced Research Focus
The compound’s crystallinity and stability are governed by hydrogen-bonded networks. Key approaches include:
- Graph set analysis : Classify hydrogen bonds (e.g., R²₂(8) motifs) using X-ray crystallography data to map donor-acceptor interactions .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond density.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···N vs. N–H···N interactions) to predict polymorphism risks .
What experimental and computational strategies resolve contradictions in reaction mechanisms for amino-naphthyridine synthesis?
Advanced Research Focus
Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed via:
- Isotopic labeling : Track nitrogen incorporation using ¹⁵N-labeled nitriles to confirm cyclization steps.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reactants to identify rate-determining steps.
- In situ spectroscopy : Monitor intermediates via real-time FT-IR or Raman during synthesis .
Computational studies (e.g., transition state modeling with Gaussian) can validate proposed mechanisms .
How does the nitrile group in this compound influence its reactivity in cross-coupling reactions?
Advanced Research Focus
The nitrile moiety acts as a directing group in metal-catalyzed reactions:
- Palladium-catalyzed C–H activation : The nitrile directs ortho-functionalization, enabling synthesis of biphenyl derivatives.
- Copper-mediated cyanation : The nitrile can be replaced with other groups (e.g., boronic acids) under Ullmann conditions.
Methodology : - Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and ligands (e.g., Xantphos) to optimize regioselectivity.
- Use X-ray absorption spectroscopy (XAS) to study metal coordination geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
